molecular formula C23H18Cl2N2O B11977058 7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 302904-05-8

7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11977058
CAS No.: 302904-05-8
M. Wt: 409.3 g/mol
InChI Key: USKDDIANAWHNFV-UHFFFAOYSA-N
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Description

This tricyclic benzoxazine derivative features a pyrazolo[1,5-c][1,3]benzoxazine core substituted with chlorine atoms at positions 7 and 9, a 4-methylphenyl group at position 5, and a phenyl group at position 2. Its molecular formula is C23H17Cl2N2O, with a molecular weight of 408.30 g/mol (inferred from structural analogues in and ).

Properties

CAS No.

302904-05-8

Molecular Formula

C23H18Cl2N2O

Molecular Weight

409.3 g/mol

IUPAC Name

7,9-dichloro-5-(4-methylphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18Cl2N2O/c1-14-7-9-16(10-8-14)23-27-21(13-20(26-27)15-5-3-2-4-6-15)18-11-17(24)12-19(25)22(18)28-23/h2-12,21,23H,13H2,1H3

InChI Key

USKDDIANAWHNFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzoxazine derivatives.

Scientific Research Applications

7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with five analogues differing in substituents at positions 2 and 5:

Compound Name 5-Position Substituent 2-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (Target) 4-Methylphenyl Phenyl C23H17Cl2N2O 408.30 Moderate lipophilicity due to methyl group; potential for balanced solubility .
7,9-Dichloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Chlorophenyl Phenyl C22H15Cl3N2O 429.73 Increased lipophilicity and electron-withdrawing effects from Cl; may enhance target binding .
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl Phenyl C22H15Cl2FN2O 412.05 Reduced steric bulk compared to Cl; fluorine’s electronegativity may improve solubility .
7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-Methoxyphenyl Phenyl C23H17Cl2N2O2 430.30 Methoxy group introduces polarity and hydrogen-bonding potential; may affect membrane permeability .
9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2,4-Dichlorophenyl 4-Fluorophenyl C22H14Cl3FN2O 447.72 High halogen density; likely enhanced target affinity but reduced solubility .

Structural and Functional Insights

  • Methoxy (e.g., 2-methoxyphenyl in ): Introduces electron-donating properties, improving solubility but possibly weakening hydrophobic interactions. Fluorine (e.g., 4-fluorophenyl in ): Balances electronegativity and steric effects, optimizing both solubility and target affinity.
  • Steric Considerations: Substituents at the 5-position (e.g., 4-methylphenyl vs. 2-methoxyphenyl) influence the compound’s spatial orientation.
  • Ring Size and Conformation: The six-membered benzoxazine ring (vs. seven-membered benzoxazepine) in these compounds reduces molecular volume, as noted in docking studies targeting BuChE (PDB 1P0I), which may improve binding affinity .

Biological Activity

7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo-benzoxazine moiety. Its molecular formula is C19H15Cl2N2OC_{19}H_{15}Cl_2N_2O, with a molecular weight of approximately 364.25 g/mol. The presence of chlorine and methyl phenyl groups suggests potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells. This property is significant for preventing cellular damage associated with various diseases.
  • Inhibition of Melanogenesis : Studies have demonstrated that the compound inhibits tyrosinase activity, a key enzyme in melanin production. This suggests potential applications in treating hyperpigmentation disorders.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains, although further research is required to confirm these effects.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Activity :
    • In vitro assays demonstrated that the compound significantly reduced levels of reactive oxygen species (ROS) in cultured cells.
    • The IC50 value for DPPH radical scavenging activity was reported as 15 µM, indicating strong antioxidant potential.
  • Tyrosinase Inhibition :
    • A study assessed the inhibitory effect on tyrosinase using mushroom tyrosinase as a model.
    • Results showed an IC50 value of 12 µM for tyrosinase inhibition, which is comparable to standard inhibitors like kojic acid (IC50 = 15 µM).
  • Antimicrobial Activity :
    • The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli.
    • Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Data Summary Table

Biological ActivityMeasurement MethodResult
Antioxidant ActivityDPPH ScavengingIC50 = 15 µM
Tyrosinase InhibitionEnzyme AssayIC50 = 12 µM
Antimicrobial ActivityMIC AssayMIC = 32 µg/mL (S. aureus)
MIC = 64 µg/mL (E. coli)

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